molecular formula C8H14O2 B14537538 2-Methyl-4-[(propan-2-yl)oxy]but-2-enal CAS No. 62285-78-3

2-Methyl-4-[(propan-2-yl)oxy]but-2-enal

Cat. No.: B14537538
CAS No.: 62285-78-3
M. Wt: 142.20 g/mol
InChI Key: QGBWEPZQRGENMU-UHFFFAOYSA-N
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Description

2-Methyl-4-[(propan-2-yl)oxy]but-2-enal is an organic compound with a unique structure that includes both an aldehyde and an ether functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-[(propan-2-yl)oxy]but-2-enal can be achieved through several methods. One common approach involves the reaction of 2-methyl-2-butenal with isopropyl alcohol in the presence of an acid catalyst. The reaction proceeds via an etherification process, where the hydroxyl group of the alcohol reacts with the aldehyde to form the ether linkage.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-[(propan-2-yl)oxy]but-2-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde can be reduced to a primary alcohol.

    Substitution: The ether linkage can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used under basic conditions.

Major Products Formed

    Oxidation: 2-Methyl-4-[(propan-2-yl)oxy]butanoic acid.

    Reduction: 2-Methyl-4-[(propan-2-yl)oxy]butan-1-ol.

    Substitution: Various substituted ethers depending on the nucleophile used.

Scientific Research Applications

2-Methyl-4-[(propan-2-yl)oxy]but-2-enal has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-Methyl-4-[(propan-2-yl)oxy]but-2-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The ether linkage may also influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-butenal: Lacks the ether linkage, making it less versatile in certain reactions.

    4-Methoxy-2-methylbutanal: Contains a methoxy group instead of the isopropyl ether, leading to different reactivity.

Uniqueness

2-Methyl-4-[(propan-2-yl)oxy]but-2-enal is unique due to its combination of an aldehyde and an ether functional group, which allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications.

Properties

CAS No.

62285-78-3

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

2-methyl-4-propan-2-yloxybut-2-enal

InChI

InChI=1S/C8H14O2/c1-7(2)10-5-4-8(3)6-9/h4,6-7H,5H2,1-3H3

InChI Key

QGBWEPZQRGENMU-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC=C(C)C=O

Origin of Product

United States

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